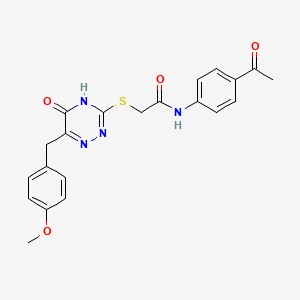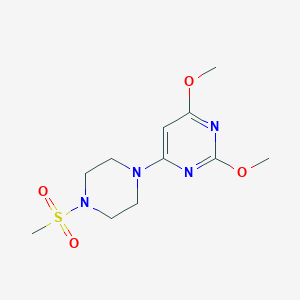![molecular formula C14H9BrFN3O2S B2436831 N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-08-2](/img/structure/B2436831.png)
N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole, and a pyrimidine . These types of compounds are often found in pharmaceuticals and could have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring. The bromine and fluorine atoms on the phenyl group would add to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the halogens (bromine and fluorine) and the amide group could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
The thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and evaluated for various biological activities. These compounds have demonstrated significant anti-inflammatory and antinociceptive activities. Notably, the introduction of electron-withdrawing groups on the aryl ring, such as fluorine, has been shown to enhance these pharmacological effects. The studies reveal that these derivatives possess lower ulcerogenic activity and higher safety profiles, as indicated by their ALD50 values, compared to other therapeutic agents (Alam, Khan, Siddiqui, & Ahsan, 2010).
Anticancer and Anti-inflammatory Applications
Further research into thiazolo[3,2-a]pyrimidine and related compounds has uncovered their potential as anticancer and anti-inflammatory agents. Novel syntheses of these compounds have led to the discovery of derivatives with promising activities against specific cancer cell lines and inflammatory conditions. The exploration of these compounds includes the study of their mechanism of action, which is often related to the inhibition of key enzymes or signaling pathways involved in disease progression. These findings suggest a broad therapeutic potential for thiazolo[3,2-a]pyrimidine derivatives in treating various diseases beyond their initial pharmacological evaluations (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial Activities
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been a subject of scientific investigation. Synthesis of novel compounds in this class has led to the identification of agents with significant activity against a range of microbial pathogens. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structural modifications of the thiazolo[3,2-a]pyrimidine core have played a crucial role in enhancing these activities, highlighting the importance of chemical diversity in the development of new therapeutics (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mécanisme D'action
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit anticancer activities , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Thiazolopyrimidine derivatives have been shown to inhibit the activity of certain enzymes, leading to cell death by apoptosis . The compound’s interaction with its targets likely results in changes to the normal function of these proteins or enzymes, disrupting cellular processes and leading to cell death .
Biochemical Pathways
Given the anticancer activity of similar thiazolopyrimidine derivatives , it can be inferred that the compound may affect pathways involved in cell proliferation, survival, and apoptosis.
Pharmacokinetics
A moderate level of lipophilicity has been reported to be advantageous for the inhibition activity of similar compounds .
Result of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines . For instance, compound 4g exhibited outstanding activity on A549 (3.1±0.4 µM), and compound 4f displayed good activity on MCF-7 (6.8±0.7 µM) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFADSYUZQHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)

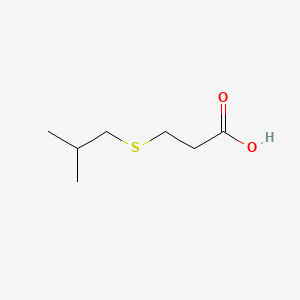
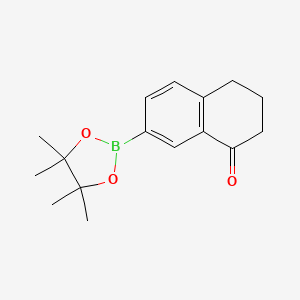
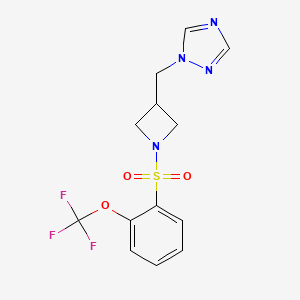
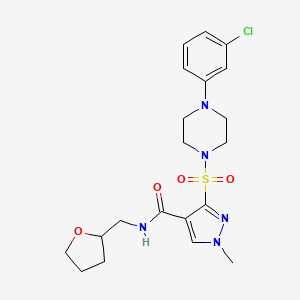
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)

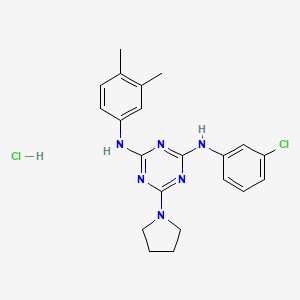
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)
